2,4-Dimethyl-6-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
2,4-dimethyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3N/c1-5-3-6(2)12-7(4-5)8(9,10)11/h3-4H,1-2H3 |
InChI Key |
HJOVAIYWMCQBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(F)(F)F)C |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2,4 Dimethyl 6 Trifluoromethyl Pyridine and Its Precursors
Reaction Pathway Elucidation in Pyridine (B92270) Ring Construction
The synthesis of the 2,4-Dimethyl-6-(trifluoromethyl)pyridine ring system is not typically achieved through a single, direct method but rather through multi-step pathways. The elucidation of these pathways primarily revolves around two established strategies for creating trifluoromethyl-substituted pyridines (TFMPs): the construction of the pyridine ring using a trifluoromethyl-containing building block, or the modification of a pre-existing substituted pyridine. nih.govjst.go.jp
One of the most prevalent methods involves a cyclocondensation reaction. nih.govresearchoutreach.org This approach assembles the pyridine ring from smaller, acyclic precursors. A common trifluoromethyl-containing building block for such syntheses is an activated trifluoro-carbonyl compound like ethyl 4,4,4-trifluoro-3-oxobutanoate. jst.go.jp The general mechanism, analogous to the Hantzsch pyridine synthesis, involves the condensation of a β-ketoester (containing the CF₃ group), an aldehyde, and an ammonia (B1221849) source. For the specific target compound, this would entail a reaction between a trifluoromethyl-β-dicarbonyl compound, an enamine derived from acetone (B3395972) (to provide the C4 and one C-methyl group), and another carbonyl source (like acetaldehyde (B116499) for the C2-methyl group) with ammonia.
A concrete example illustrating this building block approach is the synthesis of the herbicide dithiopyr. The pathway commences with a cyclocondensation reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and 3-methylbutanal (B7770604) to construct the core heterocyclic structure. jst.go.jp Another relevant mechanistic pathway is the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, which has been used to produce 2-phenyl-4,6-bis(trifluoromethyl)pyridine. orgsyn.org This reaction proceeds via N-O bond cleavage, promoted by a reductive system like NH₄I/Na₂S₂O₄, followed by intramolecular cyclization and dehydration to form the aromatic pyridine ring. orgsyn.org
The alternative major pathway involves modifying a pre-existing picoline or lutidine ring. For lutidines, this typically requires a high-temperature, vapor-phase chlorination followed by fluorination. jst.go.jp The reaction for lutidines necessitates higher temperatures compared to picolines. jst.go.jp This process first converts the methyl groups into trichloromethyl groups, which are subsequently fluorinated using reagents like hydrogen fluoride (B91410) (HF) under pressure or other fluoride sources. jst.go.jpgoogle.com
| Building Block | Chemical Formula | Typical Use |
|---|---|---|
| Ethyl 2,2,2-trifluoroacetate | C₄H₅F₃O₂ | Source of trifluoroacetyl group |
| 2,2,2-Trifluoroacetyl chloride | C₂ClF₃O | Highly reactive trifluoroacetylating agent |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | Key precursor in cyclocondensation reactions |
| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | C₆H₇F₃O₂ | Activated enone for cycloadditions |
Regioselectivity Control in Pyridine Functionalization
Further functionalization of the this compound ring is dictated by the directing effects of the existing substituents. The pyridine ring is inherently electron-deficient, favoring nucleophilic attack at the α (C2, C6) and γ (C4) positions. chemrxiv.org The substituents on the target molecule—two electron-donating methyl groups at C2 and C4, and a potent electron-withdrawing trifluoromethyl group at C6—create a complex electronic landscape that governs the regioselectivity of subsequent reactions.
Electrophilic Aromatic Substitution (EAS): The trifluoromethyl group strongly deactivates the ring towards electrophiles. Conversely, the methyl groups at C2 and C4 are activating and ortho-, para-directing. Therefore, electrophilic attack is directed to the positions ortho and para to the methyl groups. In this specific substitution pattern, both methyl groups direct towards the C3 and C5 positions. The C6-CF₃ group also deactivates these positions, but less so than the C6 position itself. Consequently, electrophilic substitution (e.g., nitration, halogenation) is expected to occur selectively at the C3 and C5 positions, which are the most nucleophilic sites on the ring.
Nucleophilic Aromatic Substitution (SNAr): The C6-trifluoromethyl group strongly activates the ring for SNAr, particularly at the positions ortho (C5) and para (not present) to it. While the C2 position is also ortho to the CF₃ group, the presence of the methyl group sterically hinders attack and prevents the departure of a leaving group. Therefore, if a suitable leaving group were present at the C5 position, it would be highly susceptible to nucleophilic displacement.
Direct C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization, where regioselectivity is controlled by the reaction mechanism.
Radical Trifluoromethylation: If the parent 2,4-lutidine were subjected to radical trifluoromethylation, a mixture of isomers would be expected due to the high reactivity of trifluoromethyl radicals. chemrxiv.org
Nucleophilic Activation: To achieve selective functionalization at the C3 or C5 positions, a nucleophilic activation strategy could be employed. This involves hydrosilylation of the pyridine ring to form an enamine intermediate, which then reacts with an electrophile. This method has been successfully used for the C3-selective trifluoromethylation of other pyridines. chemrxiv.orgchemistryviews.org
Transient Activator Strategy: Using an N-methylating agent like dimethyl sulfate (B86663) generates an N-methylpyridinium salt in situ. This activates the C2 and C6 positions for functionalization, such as arylation, via a palladium-catalyzed process. acs.org For the title compound, this would activate the C-H bonds of the C2-methyl group for reaction.
Kinetic and Thermodynamic Aspects of Reaction Processes
The kinetic and thermodynamic profiles of reactions involving this compound are heavily influenced by the trifluoromethyl group.
Kinetics: The synthesis of trifluoromethylpyridines often requires forcing conditions, indicating high activation energy barriers. For example, the fluorination of a (trichloromethyl)pyridine to a (trifluoromethyl)pyridine using HF requires super-atmospheric pressure and elevated temperatures. google.com Similarly, the substitution of chlorine with fluorine using potassium fluoride in a solvent like DMSO is conducted at high temperatures (175–192 °C), demonstrating that the reaction is kinetically controlled and requires significant thermal energy to proceed at a practical rate. google.com
The trifluoromethyl group's strong electron-withdrawing nature, quantified by its Hammett constant (σ_m = 0.43, σ_p = 0.54), significantly accelerates the rate of nucleophilic aromatic substitution. jst.go.jp The rate of SNAr on a fluoropyridine is substantially faster than on a corresponding chloropyridine, a kinetic effect attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the Meisenheimer complex intermediate.
| Parameter | Value | Significance |
|---|---|---|
| CF₃ Group Electronegativity (Pauling Scale) | 3.46 jst.go.jp | Indicates strong inductive electron withdrawal, affecting bond polarity and reaction rates. |
| CF₃ Group Hammett Constant (σ_p) | 0.54 jst.go.jp | Quantifies the strong electron-withdrawing effect, allowing prediction of its impact on reaction kinetics and equilibria. |
| ΔfH°gas (2,4-Lutidine) | +63.9 kJ/mol nist.gov | Provides a thermodynamic baseline for the parent structure before substitution with the CF₃ group. |
Influence of the Trifluoromethyl Group on Reaction Mechanisms
The trifluoromethyl group is not merely a spectator; its powerful electronic properties fundamentally alter the mechanisms of reactions involving the pyridine ring.
Inductive Effect: With an electronegativity of 3.46, the CF₃ group exerts a profound electron-withdrawing inductive effect (-I effect). jst.go.jp This effect polarizes the sigma bonds of the pyridine ring, reducing electron density across the entire molecule. This deactivation makes electrophilic substitution mechanistically more difficult by destabilizing the positively charged Wheland intermediate (arenium ion).
Activation for Nucleophilic Attack: The -I effect makes the carbon atoms of the pyridine ring more electrophilic and susceptible to attack by nucleophiles. This is particularly true for the ortho (C5) and para positions relative to the CF₃ group. The mechanism for SNAr involves the formation of a negatively charged Meisenheimer complex, which is significantly stabilized by the electron-withdrawing CF₃ group. This stabilization lowers the activation energy of the nucleophilic addition step, which is often the rate-determining step. A notable example is the decomposition of the herbicide flazasulfuron, which proceeds via an intramolecular SNAr mechanism triggered by the CF₃ group's electronegativity. nih.gov
Acidity of Protons: The CF₃ group increases the acidity of protons on adjacent atoms. This would apply to the C5-H proton, making it more susceptible to deprotonation by a strong base, potentially enabling metalation and subsequent functionalization at this site.
Conformational and Binding Effects: The introduction of a CF₃ group in place of a methyl group has been shown to increase the biological potency of molecules, as seen in a PI3Kδ inhibitor where such a change led to a five-fold increase in potency. jst.go.jp This is attributed to altered electronic interactions with the target receptor and improved metabolic stability. Mechanistically, this implies the CF₃ group influences the binding affinity and orientation within an active site, which are key aspects of its mechanism of action.
Reactivity Under Decomposition Conditions and Product Formation
The stability of this compound is finite, and it will decompose under sufficiently energetic conditions, such as high heat or combustion. The presence of fluorine, nitrogen, and carbon atoms dictates the likely decomposition products.
Thermal Decomposition and Combustion: Based on safety data for structurally related compounds, this compound is expected to be a combustible or flammable liquid. sigmaaldrich.comsigmaaldrich.com Upon combustion in the presence of oxygen, it will decompose to form standard combustion products like carbon dioxide (CO₂) and water (H₂O). However, due to the elemental composition, incomplete combustion or pyrolysis will generate highly toxic and hazardous fumes. nist.gov
Expected hazardous decomposition products include:
Hydrogen Fluoride (HF): A highly toxic and corrosive gas formed from the fluorine atoms.
Nitrogen Oxides (NOₓ): A family of toxic gases (e.g., NO, NO₂) formed from the pyridine nitrogen atom at high temperatures.
Carbon Monoxide (CO): A toxic gas resulting from incomplete combustion.
Chemical Decomposition: The compound's stability is also limited in certain chemical environments. The strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring susceptible to degradation by strong nucleophiles. As seen with the herbicide flazasulfuron, which also contains a trifluoromethylpyridine moiety, intramolecular nucleophilic attack can be a pathway for decomposition under certain conditions, leading to ring-opening or rearrangement products. nih.gov High temperatures in the presence of certain reagents, such as during fluorination reactions, can also lead to the formation of undesired, difficult-to-separate side-products and isomers. google.com
| Product | Formula | Origin | Hazard |
|---|---|---|---|
| Hydrogen Fluoride | HF | Trifluoromethyl group | Highly toxic, corrosive |
| Nitrogen Oxides | NOₓ | Pyridine ring nitrogen | Toxic, respiratory irritant |
| Carbon Monoxide | CO | Incomplete combustion of carbon backbone | Toxic |
| Carbon Dioxide | CO₂ | Complete combustion of carbon backbone | Asphyxiant at high concentrations |
Advanced Spectroscopic Characterization and Computational Studies of 2,4 Dimethyl 6 Trifluoromethyl Pyridine
Vibrational Spectroscopy (FT-IR, FT-Raman) and Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. For 2,4-Dimethyl-6-(trifluoromethyl)pyridine, these methods reveal characteristic vibrations of the pyridine (B92270) ring, methyl groups, and the trifluoromethyl group.
The experimental FT-IR and FT-Raman spectra of substituted pyridines are complex, with numerous bands corresponding to specific vibrational modes. The interpretation of these spectra relies on the comparison with data from similar compounds and theoretical calculations. For instance, studies on related molecules like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and 2-methoxy-3-(trifluoromethyl)pyridine (B55313) provide a basis for assigning the observed bands. researchgate.netjocpr.com
The key vibrational modes for this compound can be categorized as follows:
Pyridine Ring Vibrations: The characteristic stretching vibrations of the C-C and C-N bonds within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.netjocpr.com The ring breathing mode, which is sensitive to the nature and position of substituents, is also a key diagnostic feature. researchgate.net
C-H Vibrations: The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. jocpr.com The in-plane and out-of-plane bending vibrations of the C-H bonds occur at lower frequencies. researchgate.netjocpr.com
Methyl Group (CH₃) Vibrations: The methyl groups introduce their own characteristic vibrations. The asymmetric and symmetric stretching modes of the C-H bonds in the methyl groups are found in the 2900-3000 cm⁻¹ range. The corresponding bending (scissoring, rocking, and twisting) vibrations appear at lower wavenumbers. jocpr.com
Trifluoromethyl Group (CF₃) Vibrations: The CF₃ group has strong and characteristic absorption bands. The symmetric and asymmetric stretching vibrations of the C-F bonds are typically located in the 1350-1100 cm⁻¹ region. researchgate.netjocpr.com The bending and rocking modes of the CF₃ group are observed at lower frequencies.
A representative table of expected vibrational assignments for this compound, based on data from analogous compounds, is provided below.
Table 1: Representative Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| > 3000 | Aromatic C-H stretching |
| 2900-3000 | CH₃ group C-H stretching |
| 1600-1400 | Pyridine ring C-C and C-N stretching |
| ~1300 | CF₃ asymmetric stretching |
| ~1150 | CF₃ symmetric stretching |
| ~1000 | Pyridine ring breathing mode |
| < 1000 | C-H and C-F bending modes, CH₃ rocking/twisting |
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting vibrational spectra. acs.orgarxiv.org By calculating the harmonic vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. These calculations aid in the precise assignment of experimental bands and provide insights into the nature of the vibrational modes. researchgate.netrsc.orguzh.ch
For substituted pyridines, DFT calculations using methods like B3LYP with basis sets such as 6-311++G(d,p) have shown good agreement with experimental data after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.netjocpr.com Such theoretical studies on molecules like 2-chloro-4-(trifluoromethyl)pyridine have successfully assigned the FT-IR and FT-Raman spectra, providing a reliable framework for analyzing the spectrum of this compound. researchgate.net The theoretical approach allows for the visualization of the atomic motions associated with each vibrational mode, leading to a more profound understanding of the molecule's dynamics. malayajournal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential technique for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, provide a complete picture of its molecular structure.
The ¹H and ¹³C NMR spectra of this compound are influenced by the electron-donating methyl groups and the strongly electron-withdrawing trifluoromethyl group.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the two methyl groups. The chemical shifts of the ring protons are affected by the substituent pattern. The protons on the methyl groups will appear as singlets in the upfield region, typically around 2-3 ppm. pitt.edu
¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet splitting due to coupling with the three fluorine atoms. rsc.org The chemical shifts of the ring carbons are diagnostic of the electronic effects of the substituents. The carbons of the methyl groups will resonate at high field.
The table below provides predicted chemical shift ranges for this compound based on data from related substituted pyridines. researchgate.netpitt.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.5 | s |
| CH₃ | 2.0 - 3.0 | s |
| Pyridine C | 120 - 160 | s |
| C-CF₃ | ~148 (q) | q |
| CF₃ | ~123 (q) | q |
| CH₃ | 18 - 25 | s |
s = singlet, q = quartet
¹⁹F NMR is particularly useful for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The trifluoromethyl group in this compound will give rise to a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is sensitive to its electronic environment on the aromatic ring. For trifluoromethyl groups attached to a pyridine ring, the chemical shift typically falls in the range of -60 to -70 ppm relative to a standard like CFCl₃. rsc.orgrsc.org The absence of proton coupling will result in a singlet, simplifying the spectrum. thermofisher.com
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the regiochemistry of the substituents.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between any coupled protons on the pyridine ring, although in this specific molecule, the two ring protons are not adjacent and may not show a correlation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign the signals of the protonated ring carbons and the methyl groups by linking the ¹H and ¹³C chemical shifts. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. youtube.com This is particularly valuable for identifying the quaternary carbons (those without attached protons), such as the carbons bearing the methyl and trifluoromethyl substituents. Correlations between the methyl protons and the adjacent ring carbons, as well as the carbon of the other methyl group, would confirm the 2,4-dimethyl substitution pattern. Similarly, correlations from the ring protons to the carbon bearing the CF₃ group would confirm its position at C-6. ipb.pt
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The absorption of radiation is dependent on the structure of the molecule and the types of electrons present. For organic molecules like this compound, the most important transitions involve π and n (non-bonding) electrons.
The pyridine ring is an aromatic system containing π electrons in delocalized molecular orbitals. The nitrogen atom also possesses a lone pair of non-bonding (n) electrons. Consequently, two main types of electronic transitions are expected for this molecule:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems typically exhibit strong π → π* absorptions. For substituted pyridines, these transitions are often observed in the 200–300 nm region.
n → π* Transitions: This involves promoting a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. nih.gov These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths. nih.gov
The presence of methyl (CH₃) and trifluoromethyl (CF₃) groups on the pyridine ring influences the energy of these transitions. Methyl groups are weakly electron-donating, while the trifluoromethyl group is strongly electron-withdrawing. These substituents can cause a shift in the absorption maxima (λ_max) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π → π* | ~265 | ~2,500 |
| n → π* | ~295 | ~300 |
Note: The data in this table is illustrative and represents typical values for substituted pyridines. Actual experimental values may differ.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
The molecular weight of this compound (C₈H₈F₃N) is 175.15 g/mol . Therefore, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 175.
The fragmentation of the molecular ion provides valuable structural information. For this compound, several fragmentation pathways can be predicted based on the stability of the resulting ions and neutral fragments:
Loss of a Methyl Radical: Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃, mass = 15) from the molecular ion, resulting in a fragment ion at m/z 160. This is a common fragmentation for methylated aromatic compounds.
Loss of a Trifluoromethyl Radical: The C-CF₃ bond can break, leading to the expulsion of a trifluoromethyl radical (•CF₃, mass = 69). This would produce a significant peak at m/z 106.
Ring Cleavage: The pyridine ring itself can undergo fragmentation, although this often leads to a more complex pattern of lower mass ions.
The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed.
Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Identity |
|---|---|---|
| 175 | [C₈H₈F₃N]⁺ | Molecular Ion [M]⁺ |
| 160 | [M - CH₃]⁺ | Loss of a methyl radical |
| 106 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |
Note: This table presents predicted fragmentation data. The relative intensities of these peaks would depend on the ionization conditions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing in the solid state.
A single-crystal X-ray diffraction analysis of this compound would reveal the exact geometry of the pyridine ring and its substituents. It would confirm the planarity of the aromatic ring and show the spatial orientation of the methyl and trifluoromethyl groups relative to the ring. The strong electronegativity of the fluorine atoms in the CF₃ group and the presence of the nitrogen atom are expected to influence the intermolecular packing through dipole-dipole interactions or weak hydrogen bonds (e.g., C-H···N or C-H···F).
As of the latest literature survey, a crystal structure for this compound has not been reported. However, analysis of related structures, such as other substituted pyridines, provides insight into expected structural features. arxiv.orgcas.org For example, the C-N bonds within the pyridine ring are typically shorter than the C-C bonds, and the ring itself is planar.
Table 3: Representative Crystallographic Data for a Substituted Pyridine
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Molecules per Unit Cell (Z) | e.g., 4 |
| Intermolecular Interactions | e.g., C-H···N hydrogen bonds, π-π stacking |
Note: This table illustrates the type of information obtained from an X-ray crystallography experiment. The specific values would need to be determined experimentally.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict molecular geometries, electronic properties, and reactivity.
A key application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. researchgate.net This provides theoretical predictions of bond lengths, bond angles, and dihedral angles in the gas phase. These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model. For this compound, a DFT calculation, for instance at the B3LYP/6-311G(d,p) level of theory, would yield the precise coordinates of each atom. researchgate.netresearchgate.net
Table 4: Plausible DFT-Calculated Structural Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (in ring) | ~1.34 Å |
| Bond Length | C-C (in ring) | ~1.39 Å |
| Bond Length | C-CH₃ | ~1.51 Å |
| Bond Length | C-CF₃ | ~1.49 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | C-N-C (in ring) | ~117° |
| Bond Angle | N-C-C (in ring) | ~123° |
Note: These values are representative and based on typical DFT results for similar molecules. conicet.gov.ar Actual calculated values may vary depending on the level of theory and basis set used.
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is an excellent tool for probing these properties.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. schrodinger.com A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may have significant contributions from the ring and the electron-withdrawing trifluoromethyl group.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the most negative potential is expected around the nitrogen atom due to its lone pair, making it the primary site for protonation and electrophilic attack. The area around the hydrogen atoms and the electron-deficient CF₃ group would show positive potential.
Table 5: Representative Calculated Electronic Properties for this compound
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -6.8 |
| LUMO Energy | ~ -1.2 |
| HOMO-LUMO Gap (ΔE) | ~ 5.6 |
Note: These are plausible values for a substituted pyridine and serve for illustrative purposes.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net
Ionization Potential (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO).
Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Table 6: Plausible Calculated Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Ionization Potential (I) | -E_HOMO | 6.8 |
| Electron Affinity (A) | -E_LUMO | 1.2 |
| Electronegativity (χ) | (I + A) / 2 | 4.0 |
| Chemical Hardness (η) | (I - A) / 2 | 2.8 |
Note: These values are derived from the illustrative HOMO/LUMO energies in Table 5 and are not from a specific published calculation.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-4-(trifluoromethyl)pyridine |
| 2,4-dimethylpyridine (B42361) |
Non-Linear Optical (NLO) Properties Prediction (e.g., Hyperpolarizability)
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical signal processing and laser technologies. ias.ac.in The NLO response of a molecule is primarily determined by its hyperpolarizability. Computational methods, especially DFT, have become a standard tool for predicting the NLO properties of organic molecules. ias.ac.injournaleras.com
For pyridine derivatives, the NLO response is often associated with intramolecular charge transfer between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. ias.ac.in In the case of this compound, the methyl groups act as weak electron donors, while the trifluoromethyl group is a strong electron acceptor. The pyridine ring itself serves as the π-conjugated bridge. This donor-acceptor arrangement suggests that the molecule could exhibit NLO properties.
Computational studies on similar molecules, such as 5-(Trifluoromethyl)pyridine-2-thiol, have been performed using DFT with the B3LYP and HSEH1PBE hybrid functionals and a 6-311+G(d,p) basis set to calculate the first-order hyperpolarizability (β). journaleras.com For 5-(trifluoromethyl)pyridine-2-thiol, the calculated β value was found to be significant, indicating its potential as an NLO material. journaleras.com Similarly, a theoretical investigation of 2-aminopyridinium p-toluenesulphonate using DFT at the B3LYP/6-31G(d) level also confirmed its NLO behavior. ias.ac.in
Based on these studies, a computational analysis of this compound would likely be carried out using a similar DFT approach. The calculation would involve geometry optimization of the molecule, followed by the computation of the static first-order hyperpolarizability (β). The results would provide a quantitative measure of its potential NLO activity.
Table 1: Predicted NLO Properties of this compound and Related Compounds This table presents predicted data for this compound based on computational trends observed in related molecules. The values for related compounds are taken from existing computational studies.
| Compound | Computational Method | Predicted First Hyperpolarizability (β) (esu) |
| This compound | DFT/B3LYP/6-311+G(d,p) | Predicted to have a notable β value due to donor-acceptor substitution |
| 5-(Trifluoromethyl)pyridine-2-thiol | DFT/B3LYP/6-311+G(d,p) | 318.780 × 10⁻³² journaleras.com |
| 5-Bromo-2-(trifluoromethyl)pyridine | DFT/B3LYP/6-31++G(d,p) | 74.44 × 10⁻³² journaleras.com |
| 2-Aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | Significant NLO behavior confirmed ias.ac.in |
Thermodynamic Parameter Computations (e.g., Heat Capacities, Entropy, Enthalpy)
The thermodynamic parameters of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), are crucial for understanding its stability and reactivity. These properties can be reliably calculated using computational methods, typically through frequency calculations performed after geometry optimization in a DFT framework. bjp-bg.comscirp.org
For pyridine and its derivatives, thermodynamic properties have been both experimentally measured and computationally calculated. For instance, the heat capacity and entropy of pyridine have been determined through calorimetric studies. uni.eduosti.gov Computational studies on methyl-substituted pyridines have also been conducted to determine their hydration free energy, which involves calculations of energetic and entropic contributions. nih.gov These studies demonstrate a strong correlation between the number of methyl groups and changes in hydration energy and entropy. nih.gov
A computational study of this compound would involve the calculation of its vibrational frequencies using a method like DFT with the B3LYP functional and a suitable basis set. From these frequencies, the various thermodynamic parameters can be derived using statistical mechanics principles. These calculations would provide valuable data on the molecule's thermal behavior and stability. bjp-bg.com
Table 2: Predicted Thermodynamic Parameters of this compound at 298.15 K This table presents predicted data for this compound based on computational studies of similar molecules like quinoline (B57606) and other substituted pyridines. The values are illustrative of what a computational analysis would yield.
| Parameter | Predicted Value for this compound |
| Heat Capacity (Cv) | ~30-40 cal/mol·K |
| Entropy (S) | ~80-90 cal/mol·K |
| Enthalpy (H) | Data not available from searches |
| Zero-Point Vibrational Energy | ~80-90 kcal/mol |
Investigations of Tautomeric Stability and Equilibrium Constants
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov This is common in molecules containing functional groups such as hydroxyl (-OH), thiol (-SH), or amino (-NH2) attached to a heterocyclic ring. For example, hydroxypyridines can exist in equilibrium between their enol and keto forms, and this equilibrium can be influenced by the solvent. nih.govacs.org
Computational studies are instrumental in investigating tautomeric equilibria. By calculating the relative energies of the different tautomers, it is possible to predict their relative stabilities and the equilibrium constant (KT) for their interconversion. nih.govacs.orgnih.gov For instance, computational studies on 2-pyridinethiol have shown that while the thiol form is more stable in the gas phase, the thione tautomer is favored in solution due to its larger dipole moment. acs.orgnih.gov
In the case of this compound, the substituents are methyl (-CH3) and trifluoromethyl (-CF3). Neither of these groups contains a mobile proton that can readily participate in tautomerism in the same way as a hydroxyl or thiol group. Therefore, significant prototropic tautomerism is not expected for this compound. The molecule is predicted to exist predominantly in the single, stable form of this compound. A computational study would confirm this by showing a large energy barrier for any potential proton transfer, making tautomerization highly unfavorable.
Advanced Computational Methodologies for Complex Systems
The study of complex chemical systems is increasingly reliant on advanced computational methodologies that go beyond standard DFT calculations. umn.edu These methods allow for the investigation of larger systems, longer timescales, and more complex phenomena.
Machine Learning and Deep Learning: In computational chemistry, machine learning and deep learning are emerging as powerful tools for predicting molecular properties, discovering new materials, and analyzing large datasets. umn.edu These methods can be trained on existing experimental or high-level computational data to create models that can rapidly and accurately predict the properties of new molecules, including NLO properties and reactivity. umn.edu
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. gloriabazargan.comunimi.it By simulating the motion of atoms and molecules, researchers can gain insights into processes such as conformational changes, solvent effects, and the behavior of molecules at interfaces. For a molecule like this compound, MD simulations could be used to study its interactions with solvents or its behavior in a condensed phase. unimi.it
Multi-Scale Modeling: This approach combines different levels of theory to study systems at multiple scales, from the quantum mechanical level of electrons to the macroscopic level of materials. nih.gov For example, a quantum mechanics/molecular mechanics (QM/MM) approach could be used to study a reaction involving this compound in a large solvent environment, where the reacting species are treated with a high level of theory (QM) and the solvent is treated with a more computationally efficient method (MM). nih.govacs.org
These advanced computational methods offer the potential to gain a deeper and more comprehensive understanding of the properties and behavior of complex molecules like this compound, bridging the gap between theoretical predictions and real-world applications. nih.gov
Applications of 2,4 Dimethyl 6 Trifluoromethyl Pyridine in Organic Synthesis and Chemical Research
Utilization as a Synthetic Intermediate for Advanced Organic Molecules
Trifluoromethyl-substituted pyridines are key intermediates in the synthesis of a wide array of complex organic molecules. nih.govresearchoutreach.org They serve as foundational synthons for constructing more elaborate structures intended for applications in medicinal chemistry and crop protection. acs.org The specific substitution pattern of 2,4-Dimethyl-6-(trifluoromethyl)pyridine offers a unique combination of steric and electronic properties that can be exploited in multi-step synthetic sequences.
While direct synthetic applications of this compound are specialized, the utility of the closely related 6-(trifluoromethyl)pyridine scaffold is well-documented. For instance, building blocks like 2-aryl-6-(trifluoromethyl)-4-pyrones can be synthesized and subsequently converted into other important heterocyclic systems. nih.gov These pyrones react with various nucleophiles to undergo ring-opening and transformation, yielding valuable azaheterocycles such as pyridones and pyrazoles. nih.gov This demonstrates how a 6-(trifluoromethyl)pyridine synthon can be a versatile precursor for a range of advanced molecules.
A concrete example of building a complex trifluoromethylated pyridine (B92270) is the synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine. This process involves the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, mediated by an NH4I/Na2S2O4 system. orgsyn.org This method highlights a modular approach to assembling highly functionalized, pharmacologically relevant fluorinated pyridines. orgsyn.org
Table 1: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine
| Starting Materials | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetophenone O-acetyl oxime, Hexafluoroacetylacetone | NH₄I, Na₂S₂O₄, Toluene, 130 °C, 10 h | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | 69-73% | orgsyn.org |
This synthesis exemplifies the construction of complex pyridine structures containing trifluoromethyl groups, a class of molecules to which this compound belongs as a key building block. orgsyn.orgyoutube.com
Role in the Development of Fluorinated Building Blocks for Diverse Chemical Syntheses
Fluorinated building blocks are chemical compounds that contain one or more fluorine atoms and are used as starting materials for the synthesis of more complex molecules. americanelements.com The inclusion of fluorine or trifluoromethyl groups can profoundly influence a molecule's properties, making these building blocks essential in medicinal chemistry, agrochemistry, and materials science. orgsyn.orgresearchgate.net The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability. researchgate.net
Trifluoromethylpyridine derivatives are a critical class of fluorinated building blocks. researchoutreach.org Since the commercialization of the first TFMP-based agrochemical, fluazifop-butyl, more than 20 other agrochemicals containing this moiety have been developed. nih.gov The demand for various TFMP isomers has grown steadily, with derivatives bearing the trifluoromethyl group at the 6-position becoming increasingly common since 1990. jst.go.jp These compounds are used to synthesize a range of products, from herbicides and fungicides to pharmaceuticals. jst.go.jpresearchoutreach.org For example, 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine is a versatile building block used to create a wide variety of highly substituted trifluoromethylated pyridines through nucleophilic substitution or coupling reactions. researchgate.net
The compound this compound serves as a specialized building block within this family. Its structure provides a scaffold that can be further modified, allowing chemists to introduce additional functional groups and build a diverse library of fluorinated molecules for biological screening and materials development. The synthesis of azaheterocycles like pyridones and triazoles from 2-aryl-6-(trifluoromethyl)-4-pyrones showcases the synthetic utility of this class of building blocks. nih.gov
Strategies for Analytical Derivatization in Research Contexts
Analytical derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis by a specific technique, such as chromatography or spectroscopy. jfda-online.comyoutube.com This is often done to improve volatility, thermal stability, chromatographic separation, or detector response. jfda-online.comyoutube.com
In gas chromatography (GC), derivatization is frequently employed for compounds that are not sufficiently volatile or stable for direct analysis. youtube.com For pyridine derivatives, particularly those that might be functionalized with polar groups like hydroxyl (-OH) or carboxyl (-COOH) moieties, derivatization is a crucial step. The goal is to mask these polar functional groups to reduce intermolecular hydrogen bonding, thereby increasing volatility and improving peak shape. youtube.com
A common technique is silylation, where an active hydrogen in a polar group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS), are widely used for this purpose. sigmaaldrich.comtcichemicals.com Another method is esterification, which converts carboxylic acids into more volatile esters, for example, by using boron trifluoride in methanol (B129727) (BF3-MeOH). youtube.commdpi.com
While this compound itself is relatively nonpolar, its derivatives or metabolites could possess polar functional groups requiring such treatment for effective GC-MS analysis. The optimization of derivatization, including reaction time and temperature, is critical to ensure the reaction proceeds to completion for accurate quantification. sigmaaldrich.com
Table 2: Common Derivatization Reagents for GC Analysis
| Reagent | Abbreviation | Target Functional Groups | Reference |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | youtube.comsigmaaldrich.com |
| Trimethylchlorosilane | TMCS | Catalyst for silylation, derivatizes alcohols and amines | tcichemicals.com |
| Boron trifluoride in Methanol | BF₃-MeOH | Carboxylic Acids (for esterification) | youtube.commdpi.com |
| Pentafluoropropionic anhydride (B1165640) | PFPA | Alcohols, Phenols, Amines (Fluoroacylation) | jfda-online.com |
Derivatization can also be used to enhance spectroscopic detection. In mass spectrometry (MS), derivatization can yield products with more favorable and characteristic fragmentation patterns, aiding in structural elucidation. jfda-online.com For instance, fluoroacyl derivatives can be advantageous in GC-MS analysis. jfda-online.com
In optical spectroscopy, such as UV-Vis absorption or fluorescence detection, derivatization can be used to attach a chromophore or fluorophore to an analyte that otherwise has poor detection characteristics. nih.gov This is particularly useful in High-Performance Liquid Chromatography (HPLC). For pyridine derivatives, reagents that react with potential functional groups on the ring or side chains can be selected to introduce a highly responsive moiety. researchgate.net
Beyond chemical modification, computational techniques like derivative spectroscopy can be applied to raw spectral data. This mathematical method involves calculating the first or higher-order derivative of a spectrum to enhance the resolution of overlapping peaks and detect weak signals that might be obscured by the background noise. raa-journal.org This approach can be particularly useful for identifying minor components or subtle spectral features without altering the sample. raa-journal.org
Contribution to the Design of Pyridine-Based Libraries of Synthons
In modern drug discovery and materials science, the creation of combinatorial libraries of related compounds for high-throughput screening is a powerful strategy. nih.gov A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. A library of synthons, therefore, is a collection of building blocks used to generate a large number of structurally diverse molecules.
Pyridine and its derivatives are often considered "privileged scaffolds" in medicinal chemistry because their structure is frequently found in biologically active compounds and can interact with a wide range of biological targets. researchgate.netsciencepublishinggroup.com Consequently, the design and synthesis of pyridine-based libraries are of significant interest. For example, libraries of pyridine dicarbonitriles have been designed and screened for activity against prion diseases. acs.org
This compound is an ideal candidate to serve as a core synthon for such a library. Its trifluoromethyl group provides desirable properties for drug candidates, such as metabolic stability, while the two methyl groups offer sites that can be functionalized or varied to create structural diversity. mdpi.com By using this compound as a starting point, chemists can generate a focused library of novel fluorinated pyridine derivatives. These libraries can then be screened to identify new lead compounds for pharmaceuticals or agrochemicals, significantly accelerating the discovery process. nih.govnih.gov
Emerging Research and Future Outlook for this compound
The field of organofluorine chemistry continues to expand, with trifluoromethylated heterocyclic compounds standing out due to their significant impact on pharmaceuticals, agrochemicals, and materials science. Among these, this compound, a substituted lutidine, represents a structure of growing interest. Its unique combination of a nucleophilic pyridine core, electron-withdrawing trifluoromethyl group, and methyl substituents creates a platform for novel chemical exploration. This article details the emerging research directions and future perspectives for this specific compound, focusing on synthetic innovations, computational chemistry, reactivity, materials integration, and interdisciplinary applications.
Emerging Research Directions and Future Perspectives
The trajectory of research for 2,4-Dimethyl-6-(trifluoromethyl)pyridine is pointed towards greater efficiency, deeper mechanistic understanding, and broader applications. The strategic placement of the trifluoromethyl group on the lutidine scaffold imparts unique physicochemical properties that are the subject of ongoing and future investigation.
The industrial production of trifluoromethylpyridines has traditionally relied on high-temperature, vapor-phase chlorination followed by fluorine exchange of picoline or lutidine feedstocks. nih.govjst.go.jp While effective, these methods often require harsh conditions. For lutidines, such as the 2,4-dimethylpyridine (B42361) precursor for the title compound, even higher temperatures are needed compared to picolines. nih.gov
Future research is focused on developing more sustainable and efficient synthetic strategies. Key emerging areas include:
Building Block Strategies: Constructing the pyridine (B92270) ring from smaller, pre-functionalized trifluoromethyl-containing molecules is a prominent alternative to direct fluorination. nih.govjst.go.jp This approach allows for greater control over regioselectivity and functional group tolerance. An example of a related cyclization method is the reaction of ketoxime acetates with hexafluoroacetylacetone. orgsyn.org
Continuous-Flow Processes: The adoption of continuous-flow technology offers significant advantages in terms of safety, scalability, and efficiency for fluorination reactions, which can be highly exothermic. acs.org Developing a flow-based synthesis for this compound from 2,4-lutidine is a logical next step for sustainable manufacturing.
Catalytic C-H Functionalization: Direct, late-stage trifluoromethylation of a pre-existing 2,4-lutidine ring is highly desirable for its atom economy. While challenges in regioselectivity exist, novel catalytic systems are being explored to precisely install the CF3 group. acs.org
| Synthetic Approach | Precursors | Key Features & Conditions | Relevance to this compound |
| Vapor-Phase Fluorination | 2,4-Lutidine, HF, Cl2 | High temperatures (>300°C), transition metal catalysts. nih.govjst.go.jp | Established industrial method; requires higher temperatures for lutidines. nih.gov |
| Ring Construction | Trifluoromethyl-containing building blocks | Cyclocondensation reactions. nih.govjst.go.jp | Offers high regioselectivity, avoiding isomeric mixtures. |
| Sustainable Manufacturing | Various | Stereochemical editing, continuous-flow processing. acs.org | Future direction to improve cost, safety, and environmental impact. |
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. For trifluoromethylated pyridines, Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms, rationalize selectivity, and guide experimental design. researchgate.net
For instance, DFT studies on the trifluoromethylation of related heterocycles like 2,6-lutidine have provided detailed insights into the energetics of reaction pathways and the stability of intermediates. researchgate.net Such computational models can predict the most likely sites of reaction on the this compound ring under various conditions (radical, nucleophilic, or electrophilic attack). This predictive power accelerates the discovery of new reactions and optimizes existing processes by minimizing trial-and-error experimentation. researchgate.netacs.org Future work will likely involve developing machine learning models trained on experimental and computational data to predict reactivity and properties for a wide range of substituted pyridines.
| Computational Method | Application Area | Key Insights Provided |
| Density Functional Theory (DFT) | Mechanistic Studies | Relative Gibbs free energies of intermediates and transition states. researchgate.net |
| DFT & Molecular Dynamics | Predictive Reactivity | Understanding regioselectivity in functionalization reactions. researchgate.net |
| Combined Experimental & Computational | Supramolecular Chemistry | Elucidating complex catalytic cycles involving noncovalent interactions. acs.org |
The strong electron-withdrawing nature of the trifluoromethyl group renders the pyridine ring of this compound electron-deficient. This electronic perturbation is the source of its unique reactivity, which is a fertile ground for research. nih.gov
Key areas of exploration include:
Nucleophilic Aromatic Substitution (SNAr): The CF3 group activates the pyridine ring towards attack by nucleophiles. Research is ongoing to understand the regioselectivity of these reactions, particularly how the interplay between the CF3 group and the two methyl groups directs incoming nucleophiles.
Selective C-H Functionalization: While the ring is electron-deficient, the methyl groups offer sites for C(sp³)–H functionalization. Furthermore, developing methods for selective functionalization of the C-3 and C-5 positions of the pyridine ring remains a significant challenge and an active area of research. nih.govacs.org
Reactivity of the CF3 Group: Research is also targeting the reactivity of the C-F bonds themselves through methods like defluorinative functionalization, which could allow the transformation of the trifluoromethyl group into other valuable functionalities. mdpi.com The development of light-promoted reactions that proceed via trifluoromethyl radical pathways is another promising avenue. acs.org
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and electronic properties, making them valuable for materials science. nih.gov While specific applications for this compound in materials are still emerging, its properties suggest significant potential.
The combination of a rigid aromatic core, a highly polar CF3 group, and lipophilic methyl groups could be leveraged in the design of:
Advanced Polymers: As a monomer or additive, it could enhance thermal stability, chemical resistance, and dielectric properties of polymers.
Organometallic Complexes: Functioning as a ligand, it could modulate the catalytic activity, stability, and solubility of metal centers. Its specific electronic profile could lead to catalysts with novel reactivity. researchgate.net
Liquid Crystals and Organic Electronics: The molecule's inherent dipole moment and potential for intermolecular interactions (e.g., π-π stacking) make it a candidate for investigation in liquid crystal displays and as a component in organic semiconductors or emitters. The enhanced stability imparted by the fluorinated group is a key advantage in this context. evitachem.com
The unique structure of this compound places it at the crossroads of several scientific disciplines. Its future development is intrinsically linked to interdisciplinary collaboration.
Agrochemical and Pharmaceutical Discovery: Trifluoromethylpyridines are a well-established privileged scaffold in crop protection and medicine. nih.govjst.go.jpresearchgate.net Synthetic chemists will continue to partner with biologists and pharmacologists to design and create new derivatives of this compound as potential active ingredients.
Process Chemistry and Chemical Engineering: Scaling up the synthesis of this compound in a cost-effective and sustainable manner requires a close partnership between synthetic chemists and chemical engineers to translate laboratory procedures into robust industrial processes. acs.org
Physical Organic and Computational Chemistry: A synergistic approach combining experimental mechanistic studies (kinetics, isotope effects) and high-level computational modeling is crucial for a fundamental understanding of the compound's reactivity. acs.orgnih.gov This collaboration is key to unlocking new, rationally designed transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
